1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a morpholino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the morpholino group: This step involves the reaction of the pyrazole derivative with morpholine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the morpholino group.
Scientific Research Applications
1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Comparison with Similar Compounds
1-Methyl-3-carboxy-1H-pyrazole: Lacks the morpholino and oxoethoxy groups, making it less versatile in certain applications.
5-(2-Morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-Methyl-5-(2-aminoethoxy)-1H-pyrazole-3-carboxylic acid: Contains an amino group instead of the morpholino group, leading to different chemical and biological properties.
Uniqueness: 1-Methyl-5-(2-morpholino-2-oxoethoxy)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the morpholino and oxoethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-(2-morpholin-4-yl-2-oxoethoxy)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-13-10(6-8(12-13)11(16)17)19-7-9(15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGBMSRGKMGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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